molecular formula C7H10N2O B2514123 1-(1-methyl-1H-imidazol-5-yl)propan-1-one CAS No. 592555-22-1

1-(1-methyl-1H-imidazol-5-yl)propan-1-one

Cat. No.: B2514123
CAS No.: 592555-22-1
M. Wt: 138.17
InChI Key: QZUSGFQVNBUUPC-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-5-yl)propan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a propanone group at position 5 of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-5-yl)propan-1-one has numerous applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “(1-Methyl-1H-imidazol-5-yl)methylamine”, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, such as “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, may provide potential solutions .

Preparation Methods

The synthesis of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate alkylating agent under basic conditions. For example, the reaction of 1-methyl-1H-imidazole with propionyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide can yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and sulfonyl chlorides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines

Comparison with Similar Compounds

1-(1-Methyl-1H-imidazol-5-yl)propan-1-one can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the propanone group, making it less versatile in certain synthetic applications.

    2-Methylimidazole: The methyl group is attached at position 2, leading to different chemical properties and reactivity.

    4-Methylimidazole: The methyl group is attached at position 4, which also affects its chemical behavior.

    Imidazole-4-carboxaldehyde: Contains an aldehyde group, making it useful in different types of chemical reactions

Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and the resulting chemical and biological activities.

Properties

IUPAC Name

1-(3-methylimidazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUSGFQVNBUUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592555-22-1
Record name 1-(1-methyl-1H-imidazol-5-yl)propan-1-one
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